3-(3-ニトロフェノキシ)プロパン-1-アミン

説明

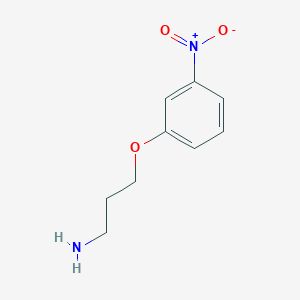

3-(3-Nitrophenoxy)propan-1-amine is an organic compound with the chemical formula C9H12N2O3. It is characterized by the presence of a nitrophenoxy group attached to a propan-1-amine backbone.

科学的研究の応用

3-(3-Nitrophenoxy)propan-1-amine has several scientific research applications:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used as a raw material in the production of certain pesticides and blasting agents

作用機序

Target of Action

A related compound, n1-aryl-propane-1,3-diamine, has been synthesized to bind to pcaf brd , suggesting that 3-(3-Nitrophenoxy)propan-1-amine may have similar targets.

Mode of Action

If it indeed targets PCAF BRD like its related compound, it may interact with this bromodomain and modulate its function .

生化学分析

Biochemical Properties

The biochemical properties of 3-(3-Nitrophenoxy)propan-1-amine are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

3-(3-Nitrophenoxy)propan-1-amine has been found to have significant effects on cellular processes. For instance, it has been shown to have good inhibitory potency on HIV-1 replication .

Molecular Mechanism

The molecular mechanism of action of 3-(3-Nitrophenoxy)propan-1-amine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

準備方法

3-(3-Nitrophenoxy)propan-1-amine can be synthesized through the reaction of phenol and 3-bromopropylamine under alkaline conditions. The process involves dissolving phenol and 3-bromopropylamine in an alkali solution, heating the reaction mixture, and gradually adjusting the temperature and pH to produce the target product . This method is commonly used in laboratory settings for the preparation of this compound.

化学反応の分析

3-(3-Nitrophenoxy)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenoxy group can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

類似化合物との比較

3-(3-Nitrophenoxy)propan-1-amine can be compared with other similar compounds, such as:

3-(4-Nitrophenoxy)propan-1-amine: Similar structure but with the nitro group in the para position.

3-(3-Nitrophenoxy)butan-1-amine: Similar structure but with an additional carbon in the backbone.

3-(3-Aminophenoxy)propan-1-amine: Similar structure but with an amino group instead of a nitro group. These compounds share similar chemical properties but differ in their specific reactivities and applications, highlighting the uniqueness of 3-(3-Nitrophenoxy)propan-1-amine.

生物活性

3-(3-Nitrophenoxy)propan-1-amine, with the chemical formula C9H12N2O3, is an organic compound characterized by a nitrophenoxy group attached to a propan-1-amine backbone. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of 3-(3-Nitrophenoxy)propan-1-amine is primarily attributed to its interaction with various biomolecules, which can lead to significant cellular effects.

Target of Action : It is suggested that this compound may interact with specific proteins and enzymes, similar to related compounds that target bromodomains like PCAF (p300/CBP-associated factor) .

Molecular Mechanism : The compound's mechanism involves binding interactions that can inhibit or activate enzymes and modulate gene expression. Notably, it has shown inhibitory potency against HIV-1 replication, indicating its potential as an antiviral agent .

Biological Activities

Research indicates that 3-(3-Nitrophenoxy)propan-1-amine exhibits several biological activities:

- Antiviral Activity : The compound has been identified as having significant inhibitory effects on HIV-1 replication. This suggests potential therapeutic applications in antiviral drug development .

- Antiproliferative Effects : A study highlighted the antiproliferative effects of nitro-containing compounds like 3-(3-Nitrophenoxy)propan-1-amine on cancer cell lines. The mechanism appears to involve destabilization of microtubules, which is critical for cell division .

- Antimicrobial Activity : Nitro compounds are known for their antimicrobial properties. The reduction of the nitro group in such compounds can lead to the formation of reactive intermediates that bind to DNA and induce cell death in various microorganisms .

- Anti-inflammatory Activity : Nitro fatty acids, related to this compound, have been shown to play roles in cellular signaling and inflammation modulation .

- Potential Antitumor Activity : The presence of the nitro group enhances the pharmacological profile of certain heterocycles, making them promising candidates for anticancer drug development .

Research Findings

Several studies provide insights into the biological activity and applications of 3-(3-Nitrophenoxy)propan-1-amine:

Case Studies

A notable case study involved testing the antiproliferative effects of 3-(3-Nitrophenoxy)propan-1-amine on MCF-7 breast cancer cells. The results indicated a dose-dependent inhibition of cell growth, suggesting its potential as a lead compound for further development in anticancer therapies.

特性

IUPAC Name |

3-(3-nitrophenoxy)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c10-5-2-6-14-9-4-1-3-8(7-9)11(12)13/h1,3-4,7H,2,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMRSDYBQUDEVCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCCN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20554530 | |

| Record name | 3-(3-Nitrophenoxy)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20554530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116753-51-6 | |

| Record name | 3-(3-Nitrophenoxy)-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116753-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Nitrophenoxy)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20554530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。